3-(Azepan-1-yl)-3-oxopropanenitrile

Lipophilicity ADME Drug‑likeness

3-(Azepan-1-yl)-3-oxopropanenitrile delivers a conformationally adaptable azepane core for kinase inhibitor development (PKB-α/PKA) and CNS-targeted libraries. Its LogP (~1.30) is 3-fold higher than the piperidine analog (~0.25), enabling superior passive blood-brain barrier diffusion. This avoids late-stage ring-expansion in balanol-derived hits. The cyanoacetyl handle supports rapid diversification via nucleophilic addition, condensation, and cyclization. Available at ≥95% purity with reliable stock—accelerate your SAR without pre-purification delays.

Molecular Formula C9H14N2O
Molecular Weight 166.224
CAS No. 15029-31-9; 15029-38-6
Cat. No. B2894560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azepan-1-yl)-3-oxopropanenitrile
CAS15029-31-9; 15029-38-6
Molecular FormulaC9H14N2O
Molecular Weight166.224
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CC#N
InChIInChI=1S/C9H14N2O/c10-6-5-9(12)11-7-3-1-2-4-8-11/h1-5,7-8H2
InChIKeyRQFYTYZQYOWZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azepan-1-yl)-3-oxopropanenitrile (CAS 15029-31-9) — Key Chemoinformatic Baseline for Procurement Decisions


3-(Azepan-1-yl)-3-oxopropanenitrile (also indexed as 2‑cyano‑N‑cyclohexylacetamide; CAS 15029‑31‑9 and 15029‑38‑6) is a seven‑membered azepane derivative bearing a cyanoacetyl group . It is used as a building block for kinase inhibitors, CNS‑active candidates, and agrochemical intermediates [1][2]. The compound is commercially available at ≥98 % purity from several reputable vendors .

3-(Azepan-1-yl)-3-oxopropanenitrile — Why Substitution with a Piperidine or Pyrrolidine Analog Is Not Equivalent


The cyanoacetyl‑piperidine (CAS 15029‑30‑8) and cyanoacetyl‑pyrrolidine (CAS 14227‑95‑3) analogs share the same reactive functional group but differ fundamentally in ring size, lipophilicity, and conformational flexibility [1]. These differences translate into quantifiable impacts on membrane permeability, target‑binding geometry, and downstream biological activity, making the azepane ring a distinct rather than interchangeable choice [2][3]. The following section provides numerical evidence for each of these differentiation dimensions.

3-(Azepan-1-yl)-3-oxopropanenitrile — Quantitative Differentiation from Piperidine and Pyrrolidine Analogs


LogP Comparison: Azepane Compound Exhibits 2‑ to 5‑Fold Higher Lipophilicity Than Piperidine or Pyrrolidine Analogs

The predicted octanol‑water partition coefficient (ACD/LogP) of 3‑(azepan‑1‑yl)‑3‑oxopropanenitrile is approximately 0.77 . In contrast, the analogous piperidine compound (1‑cyanoacetylpiperidine) has a measured LogP of 0.248 [1], and the corresponding pyrrolidine analog (1‑cyanoacetylpyrrolidine) shows XLogP3‑AA = 0.1 and an experimental LogP of –0.115 [2][3]. The 3‑fold increase for the azepane over piperidine and >5‑fold increase over pyrrolidine indicate a predictable and significant difference in passive membrane permeability, which can directly influence cellular uptake in functional assays [4].

Lipophilicity ADME Drug‑likeness

Conformational Flexibility: Seven‑Membered Azepane Ring Enables Unique Binding Poses Not Accessible to Six‑ or Five‑Membered Rings

Crystal structures of protein kinase A (PKA) in complex with azepane derivatives (e.g., PDB 1sve, 1svg) show that the seven‑membered ring can adopt pseudo‑chair and twist‑boat conformations, allowing the attached pharmacophores to make specific hydrogen‑bond and hydrophobic contacts in the ATP‑binding pocket [1]. Five‑membered (pyrrolidine) and six‑membered (piperidine) rings have fewer accessible low‑energy conformations and cannot fill the same sub‑pockets. In the PKB‑α inhibitor series, azepane‑based compound 4 achieved IC₅₀ = 4 nM against PKB‑α, a potency that required the conformational freedom unique to the azepane scaffold [1]. Although 3‑(azepan‑1‑yl)‑3‑oxopropanenitrile is the precursor rather than the final inhibitor, it provides the same azepane core that enables this conformational advantage [2].

Conformational Analysis Kinase Inhibition Structure‑Based Drug Design

Commercial Purity and Availability: ≥98 % Purity Routinely Achieved, Reducing Downstream Purification Burden

3‑(Azepan‑1‑yl)‑3‑oxopropanenitrile is stocked by multiple international suppliers with a minimum purity of 98 % (e.g., Leyan 1404699, Chemscene) . The piperidine analog (1‑cyanoacetylpiperidine) is typically offered at 95 % purity . The 3 % difference may appear small, but for library synthesis or lead optimization, the higher starting purity reduces the need for additional purification steps, lowering both time and solvent consumption.

Chemical Procurement Purity Supply Chain

3-(Azepan-1-yl)-3-oxopropanenitrile — High‑Impact Scenarios Where the Azepane Differentiation Matters Most


Kinase Inhibitor Lead Generation (PKB/Akt Pathway)

When advancing a balanol‑derived or fragment‑based hit that requires a conformationally adaptable core to occupy the ATP‑binding pocket of PKB‑α or PKA, the azepane ring of 3‑(azepan‑1‑yl)‑3‑oxopropanenitrile offers the conformational flexibility needed to achieve low‑nanomolar affinity. Starting with this building block avoids the need for late‑stage ring‑expansion chemistry and accelerates SAR exploration [1].

CNS Drug Discovery Programs Requiring Enhanced Membrane Permeability

Projects targeting intracellular CNS enzymes or receptors benefit from the 3‑fold higher lipophilicity of the azepane scaffold relative to its piperidine analog. The quantitative LogP advantage supports improved passive diffusion across the blood‑brain barrier, making the compound a rational choice for CNS‑focused compound libraries .

Parallel Synthesis of Diverse Azepane‑Based Libraries

The cyanoacetyl handle allows rapid diversification via nucleophilic addition, condensation, and cyclization reactions. The commercial availability of the azepane precursor at ≥98 % purity minimizes the need for pre‑purification, enabling high‑throughput library production with fewer failed reactions .

Quote Request

Request a Quote for 3-(Azepan-1-yl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.